molecular formula C15H15N B12667397 4-Amino-4'-methylstilbene CAS No. 7314-08-1

4-Amino-4'-methylstilbene

Cat. No.: B12667397
CAS No.: 7314-08-1
M. Wt: 209.29 g/mol
InChI Key: IYLUPPNUGBEWFI-VOTSOKGWSA-N
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Description

4-Amino-4’-methylstilbene is a derivative of stilbene, a compound known for its biological activity and presence in various plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-4’-methylstilbene typically involves the reaction of 4-nitrobenzyl bromide with 4-nitrobenzaldehyde to form 4,4’-dinitrostilbene. This intermediate is then reduced using tin(II) chloride to yield 4,4’-diaminostilbene .

Industrial Production Methods: Industrial production methods for 4-Amino-4’-methylstilbene are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-Amino-4’-methylstilbene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted stilbenes and quinones, depending on the specific reaction conditions .

Scientific Research Applications

4-Amino-4’-methylstilbene has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of other biologically active stilbene derivatives.

    Biology: Research has shown its potential antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly in targeting cancer cells.

    Industry: It is used in the production of dyes and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Amino-4’-methylstilbene involves its interaction with cellular pathways and molecular targets. It has been shown to inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and anticancer effects. The exact molecular targets and pathways are still under investigation, but it is believed to interact with DNA and proteins within the cell .

Comparison with Similar Compounds

Uniqueness: 4-Amino-4’-methylstilbene is unique due to its specific amino and methyl substitutions, which confer distinct biological activities and chemical reactivity compared to other stilbene derivatives .

Properties

CAS No.

7314-08-1

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

4-[(E)-2-(4-methylphenyl)ethenyl]aniline

InChI

InChI=1S/C15H15N/c1-12-2-4-13(5-3-12)6-7-14-8-10-15(16)11-9-14/h2-11H,16H2,1H3/b7-6+

InChI Key

IYLUPPNUGBEWFI-VOTSOKGWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)N

Origin of Product

United States

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